molecular formula C9H13N3 B12606004 2,3-Dihydro-1H-indene-1,4,7-triamine CAS No. 917805-15-3

2,3-Dihydro-1H-indene-1,4,7-triamine

Cat. No.: B12606004
CAS No.: 917805-15-3
M. Wt: 163.22 g/mol
InChI Key: DALYBCVIEXSCHU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1,4,7-triamine is an organic compound with a unique structure that includes an indene backbone with three amine groups attached at the 1, 4, and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-indene-1,4,7-triamine can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the desired amine compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-1,4,7-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a wide range of substituted amine derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indene-1,4,7-triamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Dihydro-1H-indene-1,4,7-triamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their activity. The indene backbone provides a rigid structure that can interact with specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1,4,7-Trimethyl-2,3-dihydro-1H-indene: Similar in structure but with methyl groups instead of amine groups.

    1,1,4,7-Tetramethylindane: Another similar compound with additional methyl groups.

    4,7-Dimethyl-2,3-dihydro-1H-indene: Lacks the amine groups but shares the indene backbone.

Uniqueness

2,3-Dihydro-1H-indene-1,4,7-triamine is unique due to the presence of three amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

917805-15-3

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2,3-dihydro-1H-indene-1,4,7-triamine

InChI

InChI=1S/C9H13N3/c10-6-3-4-8(12)9-5(6)1-2-7(9)11/h3-4,7H,1-2,10-12H2

InChI Key

DALYBCVIEXSCHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)N)N

Origin of Product

United States

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